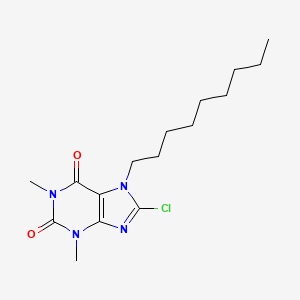
8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chloro group at the 8th position, methyl groups at the 1st and 3rd positions, and a nonyl chain at the 7th position. It is a derivative of xanthine and is structurally related to caffeine and theophylline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione typically involves the chlorination of 1,3-dimethylxanthine followed by the introduction of the nonyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:
- Chlorination of 1,3-dimethylxanthine.
- Alkylation with nonyl halides under basic conditions.
- Purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloro group, potentially converting it to a hydrogen or other substituents.
Substitution: The chloro group at the 8th position is reactive and can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
- Oxidized derivatives of the nonyl chain.
- Reduced forms of the compound with different substituents at the 8th position.
- Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex purine derivatives.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to caffeine and theophylline.
Industry:
- Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with various molecular targets, including enzymes and receptors. Its structural similarity to caffeine suggests that it may act as an adenosine receptor antagonist, leading to increased neurotransmitter release and stimulation of the central nervous system. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects.
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar structural features but lacks the chloro and nonyl groups.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, similar in structure but without the chloro and nonyl groups.
8-Chlorotheophylline: Similar to theophylline but with a chloro group at the 8th position, lacks the nonyl group.
Uniqueness:
- The presence of the nonyl group at the 7th position and the chloro group at the 8th position makes 8-Chloro-1,3-dimethyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione unique. These modifications can significantly alter its physical, chemical, and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H25ClN4O2 |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
8-chloro-1,3-dimethyl-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C16H25ClN4O2/c1-4-5-6-7-8-9-10-11-21-12-13(18-15(21)17)19(2)16(23)20(3)14(12)22/h4-11H2,1-3H3 |
InChI-Schlüssel |
ILPQSDANZQKBNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-acetyl-6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15007681.png)
![Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester](/img/structure/B15007686.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone](/img/structure/B15007707.png)
![4-[(Z)-(5-oxo-3-phenyl-1,2-oxazol-4(5H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B15007711.png)
![3-chloro-N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15007719.png)
![4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15007731.png)
![4-Benzyl-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B15007741.png)


![methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate](/img/structure/B15007758.png)
![Ethyl 2-({[3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15007759.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15007760.png)
